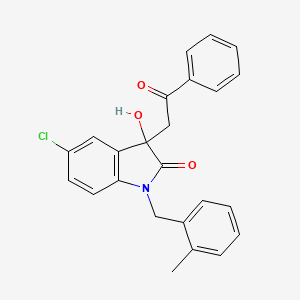![molecular formula C15H17N3O2 B11617600 5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11617600.png)
5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with a 4-methylphenyl group and a 3-methoxypropylamino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 4-methylbenzoyl chloride and 3-methoxypropylamine in the presence of a base like triethylamine can yield the desired oxazole ring.
-
Introduction of the Carbonitrile Group: : The carbonitrile group can be introduced through a nucleophilic substitution reaction. A common method involves the reaction of the oxazole intermediate with a cyanating agent such as sodium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamino group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The aromatic ring and the oxazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Products may include 3-methoxypropyl aldehyde or 3-methoxypropanoic acid.
Reduction: Products may include 5-[(3-methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-amine.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or substituted oxazoles.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)-1,3-oxazole-4-carbonitrile: Lacks the 3-methoxypropylamino group, which may affect its bioactivity and chemical reactivity.
5-(Amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile: Similar structure but without the methoxypropyl group, leading to different physical and chemical properties.
5-[(3-Methoxypropyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile: Similar but with a phenyl group instead of a 4-methylphenyl group, which can influence its interactions with biological targets.
Uniqueness
The presence of both the 3-methoxypropylamino group and the 4-methylphenyl group in 5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile provides a unique combination of electronic and steric properties. This uniqueness can result in distinct biological activities and chemical reactivities compared to similar compounds.
特性
分子式 |
C15H17N3O2 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
5-(3-methoxypropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H17N3O2/c1-11-4-6-12(7-5-11)14-18-13(10-16)15(20-14)17-8-3-9-19-2/h4-7,17H,3,8-9H2,1-2H3 |
InChIキー |
YBKJFMRLAZVNLK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCOC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11617525.png)
![6-imino-N,7-bis(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617530.png)
![4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B11617556.png)
![7-(3,4-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11617559.png)
![N-[2-(4-chlorophenyl)-1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl]furan-2-carboxamide](/img/structure/B11617566.png)
![(5Z)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B11617570.png)
![3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11617571.png)
![ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate](/img/structure/B11617573.png)
![4-butoxy-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11617577.png)
![6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11617582.png)
![(3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B11617583.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide](/img/structure/B11617611.png)
![Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11617619.png)
